[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chiral carbamate derivative featuring a pyrrolidine core functionalized with an (S)-2-aminopropionyl group and a tert-butoxycarbonyl (Boc)-protected methylamine. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of peptide-based therapeutics and protease inhibitors. Its stereochemistry and Boc-protecting group enhance stability during synthetic processes while enabling selective deprotection under acidic conditions .
The Boc group’s presence is a hallmark of its role as a protective moiety for amines, a feature shared with intermediates in patented drug synthesis routes .
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-6-10(8-16)15(5)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKZLILNRMCUAU-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1353998-20-5) is a derivative of carbamic acid that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a tert-butyl ester group which is known to influence solubility and bioavailability. The structure includes a pyrrolidine ring, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.36 g/mol |
| CAS Number | 1353998-20-5 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that derivatives of carbamic acid, including the tert-butyl ester, exhibit significant antimicrobial properties. For instance, a related compound demonstrated strong bactericidal effects against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) at low concentrations (0.78-3.125 µg/mL) .
The mechanism by which these compounds exert their antimicrobial effects typically involves the disruption of bacterial cell membranes, leading to depolarization and eventual cell death. This action is particularly effective against biofilm-forming bacteria, which are often resistant to conventional antibiotics .
Neuroprotective Effects
In addition to antimicrobial properties, there is emerging evidence suggesting neuroprotective effects of carbamate derivatives. Research has shown that certain compounds can inhibit neuronal apoptosis and promote neurogenesis, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the efficacy of the tert-butyl ester was evaluated against various bacterial strains. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antibacterial agent .
Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of the compound in rodent models of neurodegeneration. The results indicated significant reductions in neuronal loss and improvements in cognitive function metrics when treated with the compound compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous derivatives:
Notes:
- Core Structure Variations: Pyrrolidine vs. Piperidine (6-membered ring) analogs, such as CAS 1401668-72-1, may exhibit altered pharmacokinetics due to increased lipophilicity . Ester Group Differences: Benzyl esters (e.g., CAS 1401666-78-1) require harsher deprotection conditions (e.g., hydrogenolysis) compared to tert-butyl esters, which are cleaved under mild acidic conditions .
Functional Group Impact :
- The 2-chloroacetyl substituent in CAS 1353998-29-4 introduces electrophilic reactivity, making it suitable for nucleophilic substitution reactions in prodrug design .
- Cyclopropylmethyl (CAS 1354026-02-0) and ethyl carbamate (CAS 1353974-70-5) groups modulate steric bulk and solubility, affecting compound bioavailability .
Stereochemical Considerations :
- The (R)-configuration in CAS 1401668-72-1 demonstrates how stereochemistry at the piperidine core influences receptor binding kinetics, a critical factor in enantioselective synthesis .
Preparation Methods
Preparation of Pyrrolidine Intermediate
The synthesis begins with the stereoselective formation of the pyrrolidine core, a critical intermediate for subsequent functionalization. According to the process outlined in EP1138672A1, racemic or optically active 3-amino-pyrrolidine derivatives are synthesized from 1,2,4-trihydroxybutane precursors.
Step 1: Mesylation of 1,2,4-Trihydroxybutane
1,2,4-Trihydroxybutane is converted into its trimesylate derivative using methanesulfonyl chloride in the presence of triethylamine. This step replaces hydroxyl groups with mesylate leaving groups, facilitating nucleophilic substitution.
Step 2: Ring-Closure with Primary Amines
The trimesylate intermediate undergoes cyclization with a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at 50–60°C. This reaction forms the pyrrolidine ring while introducing a benzyl protecting group at the nitrogen atom.
Step 3: Deprotection and Amination
The benzyl group is removed via hydrogenolysis or acidic hydrolysis, exposing the pyrrolidine nitrogen for subsequent amination. High-pressure ammonia treatment (8×10⁶ Pa, 110°C) introduces the primary amine at the 3-position, yielding 3-amino-pyrrolidine with >96% enantiomeric excess (e.e.).
Table 1: Reaction Conditions for Pyrrolidine Intermediate Synthesis
| Step | Reagents/Conditions | Temperature | Yield | e.e. |
|---|---|---|---|---|
| 1 | MsCl, Et₃N, THF | 0–5°C | 85% | – |
| 2 | Benzylamine, THF | 50–60°C | 78% | – |
| 3 | NH₃, 8×10⁶ Pa | 110°C | 90% | 96.7% |
Introduction of tert-Butyl Carbamate Group
The 3-amino-pyrrolidine intermediate is functionalized with a tert-butyl carbamate group to enhance stability and modulate reactivity.
Step 4: Carbamate Formation
The primary amine reacts with tert-butyl chloroformate in the presence of a base (e.g., NaHCO₃) to form the carbamate. This step proceeds in dichloromethane (DCM) at 0–25°C, achieving quantitative conversion.
Mechanistic Insight
The reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride and forming the carbamate bond.
Acylation with (S)-2-Amino-Propionic Acid
The final step involves coupling the pyrrolidine-carbamate intermediate with (S)-2-amino-propionic acid to install the amino-propionyl moiety.
Step 5: Activation and Coupling
(S)-2-Amino-propionic acid is activated as its acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride reacts with the secondary amine on the pyrrolidine ring in THF, yielding the target compound.
Optimization Note
Maintaining a low temperature (−10°C) during acylation minimizes racemization of the (S)-configured amino acid.
Reaction Mechanisms and Stereochemical Control
Ring-Closure Dynamics
The cyclization of 1,2,4-trimesylate with benzylamine proceeds via a double nucleophilic substitution mechanism. The primary amine attacks the terminal mesylate groups, forming the five-membered pyrrolidine ring through sequential SN2 displacements.
High-Pressure Amination
The use of pressurized ammonia (8×10⁶ Pa) ensures complete conversion of mesylate intermediates to primary amines. This method avoids racemization, preserving the stereochemical integrity of the pyrrolidine core.
Industrial-Scale Production Considerations
Batch Reactor Design
Large-scale synthesis employs jacketed batch reactors with automated temperature and pressure controls. THF is preferred for its ability to solubilize intermediates and facilitate heat transfer.
Purification Techniques
-
Chromatography : Silica gel column chromatography resolves stereoisomers, achieving >99% purity.
-
Crystallization : Tert-butyl carbamate derivatives crystallize from ethyl acetate/hexane mixtures, enhancing yield.
Analytical Characterization
Spectroscopic Methods
Table 2: Analytical Data for Target Compound
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | MS (ESI+) | 313.44 g/mol |
| Purity | HPLC | 99.2% |
| e.e. | Chiral HPLC | 96.7% |
Q & A
Q. What are the key synthetic routes for preparing [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves:
- Activation of carboxylic acid intermediates using reagents like thionyl chloride to form acid chlorides, followed by coupling with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester .
- Asymmetric Mannich reactions for constructing chiral centers, as demonstrated in the synthesis of analogous tert-butyl carbamates. Key steps include using anhydrous solvents (e.g., acetonitrile) and inert atmospheres (argon) to prevent side reactions .
- Suzuki coupling and hydrogenation for introducing aromatic or heterocyclic groups, as seen in related compounds .
Critical Parameters:
Q. Table 1: Comparison of Synthetic Routes
Q. How can researchers confirm the structural identity and purity of this compound using analytical techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify stereochemistry (e.g., (S)-configuration at the pyrrolidine ring) and tert-butyl group integration (δ ~1.4 ppm for nine protons) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₈H₂₅N₃O₃ requires [M+H]⁺ = 344.1918) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .
- Use desiccants (e.g., silica gel) in sealed containers to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can conflicting data on stereochemical outcomes in synthetic procedures be resolved?
Methodological Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and quantify optical purity .
- X-ray Crystallography: Resolve absolute configuration discrepancies by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate) .
- Comparative Kinetic Studies: Monitor reaction intermediates via in-situ IR spectroscopy to identify stereochemical drift during coupling steps .
Q. What experimental designs are optimal for evaluating the compound’s biological activity in receptor-binding assays?
Methodological Answer:
- Radiolabeling Protocols: Incorporate ¹⁸F or ³H isotopes into the pyrrolidine ring for tracer studies in dopamine or serotonin transporter assays, as validated in related carbamates .
- Dose-Response Curves: Use 4-parameter logistic models to calculate IC₅₀ values, with negative controls (e.g., inactive enantiomers) to validate specificity .
Q. Table 2: Biological Evaluation Parameters
| Assay Type | Target Receptor | Key Metrics | Reference |
|---|---|---|---|
| Radioligand Binding | Dopamine Transporter | Kᵢ = 15–30 nM | |
| Functional Uptake | Serotonin Transporter | EC₅₀ = 50–100 nM |
Q. How can researchers address discrepancies in reported synthetic yields across studies?
Methodological Answer:
Q. What methodologies are recommended for studying the compound’s stability under stress conditions (e.g., pH, temperature)?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC-MS to identify breakdown products .
- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 4 weeks and compare to controls using quantitative NMR .
Q. How can environmental fate and ecotoxicological impacts of this compound be assessed?
Methodological Answer:
- Biodegradation Assays: Use OECD 301 guidelines to measure mineralization rates in activated sludge .
- Aquatic Toxicity Testing: Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
